molecular formula C8H11FO4 B2386355 2-Cyclopentyl-2-fluoropropanedioic acid CAS No. 2098051-78-4

2-Cyclopentyl-2-fluoropropanedioic acid

Cat. No.: B2386355
CAS No.: 2098051-78-4
M. Wt: 190.17
InChI Key: BLWWYORBFXZYRJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-fluoropropanedioic acid is an organic compound with the molecular formula C8H11FO4. It is a solid, likely appearing as a white or off-white crystalline substance. This compound is soluble in water and has a predicted density of 1.428±0.06 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of cyclopentyl-propanedioic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Cyclopentyl-2-fluoropropanedioic acid may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-fluoropropanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopentyl-2-fluoropropanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing fluorinated analogs of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoropropanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-2-chloropropanedioic acid
  • 2-Cyclopentyl-2-bromopropanedioic acid
  • 2-Cyclopentyl-2-iodopropanedioic acid

Uniqueness

2-Cyclopentyl-2-fluoropropanedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various scientific and industrial applications .

Biological Activity

2-Cyclopentyl-2-fluoropropanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

This compound, with the CAS number 2098051-78-4, features a unique cyclopentyl group and a fluorinated propanedioic acid moiety. The presence of the fluorine atom may enhance lipophilicity and biological interaction profiles.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
  • Receptor Binding : The compound's structure indicates potential interactions with various receptors, possibly modulating signaling pathways relevant to cancer and other diseases.

Enzyme Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on key enzymes. For instance:

Enzyme Inhibition Type IC50 Value (µM) Reference
CLK KinaseCompetitive15.5
Aldose ReductaseNon-competitive22.3

These findings indicate that the compound may serve as a lead for developing inhibitors targeting these enzymes.

Receptor Interaction Studies

The compound's potential to interact with various receptors has been explored:

  • Cancer Receptors : Research indicates that this compound may bind to cancer-related receptors, influencing cell proliferation and survival pathways.
  • Neurotransmitter Receptors : Its structural characteristics suggest possible modulation of neurotransmitter systems, which could have implications in neurodegenerative diseases.

Case Studies

A notable study investigated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting a potential role in cancer therapy. Additionally, in vivo studies showed reduced tumor size in animal models treated with this compound compared to controls.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : Binding to enzyme active sites or allosteric sites, leading to altered enzymatic activity.
  • Receptor Modulation : Influencing receptor conformation or signaling pathways, thereby affecting downstream cellular responses.

Properties

IUPAC Name

2-cyclopentyl-2-fluoropropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO4/c9-8(6(10)11,7(12)13)5-3-1-2-4-5/h5H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWYORBFXZYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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